4-Trifluoromethoxy-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

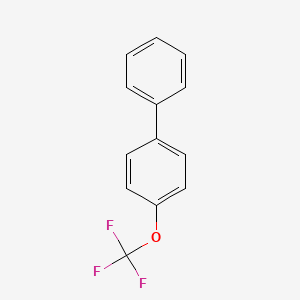

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANUTYPBALYVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447311 | |

| Record name | 4-Trifluoromethoxy-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71274-84-5 | |

| Record name | 4-Trifluoromethoxy-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Trifluoromethoxy-biphenyl chemical properties

An In-depth Technical Guide to 4-Trifluoromethoxy-biphenyl: Properties, Synthesis, and Applications

Introduction

This compound is a fluorinated organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The biphenyl scaffold is a prevalent structural motif in many functional molecules, including pharmaceuticals and liquid crystals[1]. The introduction of a trifluoromethoxy (-OCF3) group imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile[2][3]. This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity, and key applications of this compound, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its application and manipulation in a laboratory setting. The molecule consists of a biphenyl core where one phenyl ring is substituted at the 4-position with a trifluoromethoxy group.

1.1. Structure and Identification

-

IUPAC Name: 1-phenyl-4-(trifluoromethoxy)benzene[4]

-

CAS Number: 71274-84-5[4]

-

Molecular Formula: C₁₃H₉F₃O[4]

-

Canonical SMILES: FC(F)(F)OC1=CC=C(C2=CC=CC=C2)C=C1[4]

1.2. Physicochemical Data

A summary of the key computed and experimental properties is presented below. The trifluoromethoxy group significantly influences the molecule's lipophilicity and electronic character.

| Property | Value | Source |

| Molecular Weight | 238.21 g/mol | [Calculated] |

| Appearance | Solid (Typical) | General Knowledge |

| Melting Point | 58-60 °C | [Various Suppliers] |

| Boiling Point | 115-117 °C at 10 mmHg | [Various Suppliers] |

| LogP (calculated) | 4.6 - 5.1 | PubChem, ChemDraw |

| Hazards | Harmful if swallowed (H302) | Fluorochem[4] |

Synthesis of this compound

The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing this compound. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods employed for this purpose.

2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds, favored for its mild conditions, high yields, and tolerance of diverse functional groups[1][5]. The reaction couples an aryl halide with an arylboronic acid or ester, catalyzed by a palladium complex.

The synthesis of this compound can be achieved by coupling (4-(trifluoromethoxy)phenyl)boronic acid with bromobenzene or, alternatively, phenylboronic acid with 1-bromo-4-(trifluoromethoxy)benzene.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes a general procedure adaptable for the synthesis of this compound.

-

Reaction Setup: To a dry round-bottom flask, add (4-(trifluoromethoxy)phenyl)boronic acid (1.2 mmol, 1.2 equiv), bromobenzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solvent such as toluene (10 mL) and a 2 M aqueous solution of a base like potassium carbonate (K₂CO₃, 2.0 mL, 4.0 mmol)[1]. The base is crucial for activating the boronic acid for the transmetalation step.

-

Reaction: Stir the mixture vigorously and heat to 80-90 °C for 4-8 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure this compound[1].

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

2.2. Ullmann Reaction

The Ullmann reaction is a classic method for synthesizing biaryl compounds via the copper-catalyzed coupling of two aryl halides[6][7]. While it often requires harsher conditions (higher temperatures) and stoichiometric copper compared to modern palladium-catalyzed methods, it remains a relevant synthetic tool, especially for specific substrates[6][7]. The reaction typically involves heating an aryl halide with copper powder or a copper salt[7][8]. Modern variations have been developed that use catalytic amounts of copper with ligands to improve efficiency and mildness[7].

Reactivity and Electronic Profile

The reactivity of this compound is governed by the interplay between the two aromatic rings and the strong electronic effects of the -OCF₃ substituent.

-

Trifluoromethoxy Group Influence: The -OCF₃ group is a fascinating substituent due to its dual electronic nature. It exerts a strong electron-withdrawing inductive effect (-I) because of the high electronegativity of the fluorine atoms. Simultaneously, the oxygen's lone pairs can participate in a weak, opposing electron-donating resonance effect (+M). Overall, the inductive effect dominates, making the -OCF₃ group a net deactivating, ortho, para-directing substituent for electrophilic aromatic substitution. This deactivation provides metabolic stability by making the aromatic ring more resistant to enzymatic degradation (e.g., by cytochrome P450 enzymes), a highly desirable trait in drug design[2].

-

Biphenyl System: The unsubstituted phenyl ring can undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The substitution pattern will be directed by the existing phenyl group, favoring the ortho and para positions.

Applications in Research and Development

The unique properties conferred by the trifluoromethoxy group make this compound and its derivatives valuable in several high-technology areas.

4.1. Medicinal Chemistry and Drug Discovery

The -OCF₃ group is considered a "lipophilic hydrogen bond acceptor" and is often used as a bioisostere for other groups, like a methoxy or nitro group. Its incorporation into drug candidates can lead to several advantages:

-

Enhanced Metabolic Stability: As mentioned, the electron-withdrawing nature of the group protects the aromatic ring from oxidative metabolism, often increasing the drug's half-life[2].

-

Increased Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity (Hansch π value of +1.04), which can improve its ability to cross cell membranes and the blood-brain barrier[2].

-

Modulation of pKa: It can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby affecting receptor binding and solubility.

-

Improved Bioavailability: The combination of increased lipophilicity and metabolic stability often results in improved oral bioavailability.

Several FDA-approved drugs, such as Riluzole, contain the trifluoromethoxy group, highlighting its importance in modern drug design[2][3]. This compound serves as a key building block for synthesizing more complex molecules that leverage these beneficial properties.

4.2. Materials Science

Biphenyl derivatives are fundamental components in the design of liquid crystals (LCs). The rigid, rod-like structure of the biphenyl core is conducive to forming the ordered mesophases required for LC displays. The polarity and steric profile of substituents like -OCF₃ can be used to fine-tune the material's dielectric anisotropy, viscosity, and operating temperature range[9].

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (~7.3-7.8 ppm). The protons on the trifluoromethoxy-substituted ring will appear as a distinct AA'BB' system.

-

¹³C NMR: The carbon NMR will show signals for all 13 carbon atoms. The carbon attached to the -OCF₃ group will be significantly influenced by the fluorine atoms, and a quartet may be observed for the CF₃ carbon due to C-F coupling.

-

¹⁹F NMR: A single sharp peak for the -OCF₃ group is expected.

-

IR Spectroscopy: The infrared spectrum will display characteristic C-H stretching frequencies for the aromatic rings (~3100-3000 cm⁻¹), C=C stretching within the rings (~1600-1450 cm⁻¹), and strong C-F (~1250-1050 cm⁻¹) and C-O (~1100 cm⁻¹) stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Safety and Handling

According to available safety data, this compound is classified as harmful if swallowed[4]. Standard laboratory safety precautions should be followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes[10].

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[11].

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor[4].

-

If on Skin: Wash off with soap and plenty of water.

-

If in Eyes: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a synthetically accessible and highly valuable compound. Its biphenyl core provides a rigid scaffold, while the trifluoromethoxy group imparts a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character. These features have made it a compound of great interest for the development of new pharmaceuticals, where enhancing pharmacokinetic properties is paramount, as well as for the design of advanced liquid crystal materials. The robust synthetic routes, particularly the Suzuki-Miyaura coupling, allow for its efficient production and incorporation into more complex molecular architectures, ensuring its continued relevance in both academic research and industrial applications.

References

- Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling. Benchchem.

- Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl...

- This compound. Fluorochem.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic

- SAFETY D

- 4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863. PubChem - NIH.

- 4'-Fluoro-4-(trifluoromethyl)biphenyl | C13H8F4 | CID 11680302. PubChem.

- 12 - Supporting Inform

- 4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl. Benchchem.

- SAFETY D

- 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891. PubChem.

- 1 2 0 Material Safety D

- SIGMA-ALDRICH. Sigma-Aldrich.

- 4-(TRIFLUOROMETHYL)-BIPHENYL | 398-36-7. ChemicalBook.

- 4-(TRIFLUOROMETHYL)-BIPHENYL (cas 581-80-6) SDS/MSDS download. Guidechem.

- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry.

- 4 - SAFETY D

- Ullmann reaction. Wikipedia.

- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Ullmann Reaction. Organic Chemistry Portal.

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- comparing the performance of 4-Cyano-4'-(trifluoromethyl)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Plekhanov Russian University of Economics.

- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. University of California, Riverside.

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.

- Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes | Journal of the American Chemical Society.

- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

- 4-Trifluoromethylphenol(402-45-9) 1H NMR spectrum. ChemicalBook.

- Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes | Organic Letters.

- Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. docs.upra.edu [docs.upra.edu]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 4-(Trifluoromethoxy)biphenyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)biphenyl serves as a pivotal structural motif in modern chemistry, finding extensive application in the development of pharmaceuticals, liquid crystals, and advanced organic materials. The incorporation of the trifluoromethoxy (-OCF₃) group imparts unique lipophilic and electronic properties, making the efficient synthesis of this scaffold a critical focus of research. This guide provides a comprehensive technical overview of the primary synthetic pathways to 4-(trifluoromethoxy)biphenyl, with an emphasis on palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings, comparative advantages, and practical considerations of the Suzuki-Miyaura, Stille, and Negishi reactions. Detailed, field-proven protocols are provided to empower researchers to select and execute the optimal synthetic strategy for their specific needs.

The Strategic Value of the Trifluoromethoxy Group

In the landscape of medicinal and materials chemistry, the trifluoromethoxy (-OCF₃) group is a highly sought-after substituent. Its potent electron-withdrawing nature and significant lipophilicity can profoundly modulate a molecule's properties. In drug development, this often translates to improved metabolic stability against oxidative degradation, enhanced membrane permeability, and favorable alterations in binding affinity.[1] The synthesis of 4-(trifluoromethoxy)biphenyl, therefore, is not merely an academic exercise but a key enabling step in the creation of next-generation functional molecules.[2]

A Comparative Analysis of Synthetic Pathways

The construction of the C-C bond linking the two aryl rings is the central challenge in synthesizing 4-(trifluoromethoxy)biphenyl. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation, offering unparalleled efficiency and functional group tolerance.[3][4] The choice between the various methods depends on factors such as reagent availability, cost, toxicity, and substrate compatibility.

Table 1: Comparative Overview of Key Synthetic Pathways

| Reaction | Organometallic Reagent | Aryl Electrophile | Typical Catalyst & Conditions | Key Advantages | Critical Disadvantages |

| Suzuki-Miyaura | 4-(Trifluoromethoxy)phenylboronic acid | Aryl Bromide/Iodide | Pd(PPh₃)₄, Aqueous Base (e.g., K₂CO₃, Na₂CO₃) | Low toxicity, high functional group tolerance, commercially available reagents, mild conditions.[5][6] | Requires a base which can affect sensitive substrates; potential for protodeboronation.[3][7] |

| Stille | 4-(Trifluoromethoxy)phenylstannane | Aryl Bromide/Iodide/Triflate | Pd(PPh₃)₄, LiCl (optional) | Excellent functional group tolerance, no base required, stable organometallic reagents.[8] | High toxicity of organotin compounds and byproducts, purification can be challenging.[9] |

| Negishi | 4-(Trifluoromethoxy)phenylzinc halide | Aryl Chloride/Bromide/Iodide | Pd(PPh₃)₄ or Ni catalyst | High reactivity, couples a wide range of substrates including less reactive aryl chlorides.[10][11] | Organozinc reagents are highly moisture and air-sensitive, requiring stringent inert atmosphere techniques.[12][13] |

The Core Engine: Palladium-Catalyzed Cross-Coupling

The remarkable success of these reactions stems from a shared, well-understood catalytic cycle. An active Palladium(0) species orchestrates the coupling of an organometallic nucleophile and an organic electrophile.

Caption: The generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Method of Choice

The Suzuki-Miyaura reaction is the most frequently employed method for biaryl synthesis in both academic and industrial settings.[5][13] Its popularity is due to the operational simplicity, the stability and low toxicity of organoboron reagents, and the mild reaction conditions.[6]

The key to the Suzuki coupling is the transmetalation step, which requires activation of the organoboron species by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group to the palladium center.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 4-(trifluoromethoxy)biphenyl.

Materials:

-

4-(Trifluoromethoxy)phenylboronic acid (1.2 equivalents)

-

Aryl bromide (e.g., bromobenzene) (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents) as a 2M aqueous solution

-

1,4-Dioxane and Water (degassed)

-

Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask, combine 4-(trifluoromethoxy)phenylboronic acid, the aryl bromide, and Pd(PPh₃)₄.

-

Inerting: Seal the flask with a septum, and alternately evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Add degassed 1,4-dioxane, followed by the degassed 2M K₂CO₃ solution via syringe.[14][15]

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.[14]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure 4-(trifluoromethoxy)biphenyl.[5][16]

Stille Coupling: A Base-Free Alternative

The Stille reaction offers a powerful, base-free alternative, which is particularly advantageous when working with base-sensitive functional groups.[9] Its primary limitation is the toxicity associated with organotin reagents and the difficulty in removing stoichiometric tin byproducts after the reaction.[9]

Materials:

-

4-Bromo-1-(trifluoromethoxy)benzene (1.0 equivalent)

-

Phenyltributylstannane (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Anhydrous Toluene or THF

Procedure:

-

Setup: To a flame-dried flask under an inert atmosphere, add 4-bromo-1-(trifluoromethoxy)benzene and Pd(PPh₃)₄.

-

Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of phenyltributylstannane.

-

Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and stir until the reaction is complete as indicated by TLC or GC-MS.

-

Work-up: Cool the reaction mixture and concentrate it in vacuo.

-

Purification: Purify the residue directly by flash column chromatography. A potassium fluoride (KF) wash or treatment with diethyldithiocarbamate can be employed to precipitate and remove residual tin species if they co-elute with the product.

Negishi Coupling: Maximizing Reactivity

For particularly challenging substrates, such as sterically hindered partners or less reactive aryl chlorides, the Negishi coupling is an excellent choice.[17] The higher nucleophilicity of organozinc reagents drives the reaction efficiently but demands the rigorous exclusion of air and moisture.[12][13]

Materials:

-

4-(Trifluoromethoxy)iodobenzene (1.0 equivalent)

-

Phenylzinc chloride (1.2 equivalents, 0.5 M solution in THF)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: In a flame-dried, argon-flushed flask, dissolve 4-(trifluoromethoxy)iodobenzene in anhydrous THF.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the solution.

-

Reagent Addition: Slowly add the phenylzinc chloride solution via syringe at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting iodide is consumed (monitor by GC-MS).

-

Quenching: Cool the reaction in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Work-up and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

The synthesis of 4-(trifluoromethoxy)biphenyl is reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling represents the most balanced approach, offering high yields, operational simplicity, and a favorable safety profile, making it the first choice for most applications. The Stille coupling provides a robust, base-free option for complex molecules, provided the challenges of tin toxicity and removal are managed. For the most demanding transformations involving unreactive or sterically encumbered substrates, the Negishi coupling delivers the necessary reactivity, albeit with the requirement of more stringent experimental techniques. The continued development of more active and stable catalysts, particularly for coupling less reactive partners like aryl chlorides, will further enhance the accessibility and efficiency of these vital synthetic transformations.[18]

References

- BenchChem. (2025). Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.

- BenchChem. (2025).

- ResearchGate. (n.d.). Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl....

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)

- Devendar, P., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.

- Wipf Group. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium.

- NROChemistry. (n.d.). Negishi Coupling.

- Boruah, P. R., et al. (2015).

- Wikipedia. (n.d.). Negishi coupling.

- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Bhat, A. I., et al. (2025). Palladium used As A Catalyst: A Review.

- Google Patents. (n.d.). Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction.

- Zhang, X., et al. (n.d.). Boron Trifluoride Etherate Induced Stille Cross-Coupling Reaction of Aryltriazenes with Tributyl(phenyl)

- ACS Publications. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.

- Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University.

- ChemRxiv. (n.d.).

- Schlosser, M., & Heiss, C. (2017).

- Wikipedia. (n.d.). Stille reaction.

- Chemistry LibreTexts. (2023). Stille Coupling.

- Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls....

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals [ouci.dntb.gov.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. Negishi Coupling | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. rsc.org [rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

4-Trifluoromethoxy-biphenyl CAS number and pricing

A Technical Guide to 4-Trifluoromethoxy-biphenyl: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Trifluoromethoxy Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for optimizing the physicochemical and pharmacokinetic profiles of bioactive molecules. This guide focuses on This compound (CAS No. 71274-84-5), a key building block that leverages the distinct advantages of this moiety.

The trifluoromethoxy group is often employed as a bioisostere for the methoxy group, but its properties are far more nuanced. It confers a profound increase in lipophilicity, a critical factor for enhancing cell membrane permeability and oral bioavailability.[1][2] Unlike its trifluoromethyl (-CF₃) counterpart, which is strongly electron-withdrawing, the -OCF₃ group exhibits a more complex electronic profile, blending inductive withdrawal with weak resonance donation. Critically, the exceptional strength of the C-F bonds imparts significant metabolic stability, protecting the parent molecule from enzymatic degradation and often extending its in-vivo half-life.[1][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application as a strategic component in the drug discovery pipeline.

Physicochemical & Structural Properties

The utility of this compound as a synthetic intermediate is grounded in its well-defined physical and chemical properties. These characteristics are essential for designing reaction conditions and predicting the behavior of its derivatives.

| Property | Value | Source |

| CAS Number | 71274-84-5 | Fluorochem |

| Molecular Formula | C₁₃H₉F₃O | Fluorochem |

| Molecular Weight | 238.21 g/mol | ChemicalBook |

| IUPAC Name | 1-phenyl-4-(trifluoromethoxy)benzene | Fluorochem |

| Melting Point | 56-58 °C | ChemicalBook |

| Boiling Point (Predicted) | 264.8 ± 40.0 °C | ChemicalBook |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | ChemicalBook |

| Canonical SMILES | FC(F)(F)OC1=CC=C(C2=CC=CC=C2)C=C1 | Fluorochem |

Synthesis Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the biphenyl scaffold is most reliably achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, owing to its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents, is the industry-standard method.[4][5][6]

Causality of Component Selection:

-

Reactants: The reaction couples an aryl halide with an arylboronic acid (or its ester). For synthesizing this compound, the most common route involves coupling phenylboronic acid with 1-bromo-4-(trifluoromethoxy)benzene . The bromo- derivative is chosen for its optimal balance of reactivity and stability; iodides are more reactive but costlier, while chlorides are less reactive.

-

Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a stable palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) . A phosphine ligand, such as Triphenylphosphine (PPh₃) , is crucial. It stabilizes the Pd(0) species, prevents its aggregation into inactive palladium black, and modulates its reactivity to facilitate the key steps of oxidative addition and reductive elimination.

-

Base: A base, typically an aqueous solution of Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

-

Solvent System: A two-phase solvent system, such as Toluene and water , is often used. Toluene dissolves the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base.

Detailed Experimental Protocol:

-

Inert Atmosphere Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq, 2 mol%), and Triphenylphosphine (0.04 eq, 4 mol%).

-

Rationale: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures the complete consumption of the more expensive aryl bromide.

-

-

Solvent and Base Addition: Purge the flask with the inert gas for 10-15 minutes. Under a positive pressure of the inert gas, add Toluene (forming a ~0.1 M solution) followed by a 2 M aqueous solution of K₂CO₃ (3.0 eq).

-

Rationale: Degassing the solvents is vital to remove dissolved oxygen. The base concentration and equivalents are optimized to drive the reaction to completion.

-

-

Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-8 hours).

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle. Vigorous stirring is required to ensure efficient mixing between the organic and aqueous phases.

-

-

Work-up and Isolation: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Rationale: The aqueous washes remove the inorganic base and boron byproducts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Rationale: Column chromatography effectively separates the desired product from any unreacted starting materials, homocoupled byproducts, and residual catalyst components.

-

Visualizing the Workflow

Caption: Suzuki-Miyaura Synthesis Workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is not merely a synthetic curiosity; it is a high-value intermediate for constructing complex drug candidates. Its utility stems directly from the beneficial properties imparted by the -OCF₃ group.

Case Study: Analogues of PA-824 (Pretomanid)

A compelling example of this scaffold's application is in the development of analogues for the tuberculosis drug PA-824 (Pretomanid). Research has shown that incorporating biphenyl side chains into the drug's core structure can significantly modulate its activity.[7] Specifically, analogues containing the 4-(trifluoromethoxy)benzyl moiety have been synthesized and evaluated.[7] In these studies, the biphenyl unit serves to explore the lipophilic pockets of the target enzyme, while the trifluoromethoxy group enhances metabolic stability and lipophilicity. This combination led to the discovery of analogues with significantly improved efficacy in mouse models of tuberculosis, demonstrating a clear structure-activity relationship where the properties of the -OCF₃ group were paramount.[7]

General Strategy in Lead Optimization:

The incorporation of this compound into a lead compound is a deliberate strategy to address common challenges in drug development:

-

Improving Metabolic Stability: Replacing metabolically vulnerable groups (like a methyl or methoxy ether) with the robust trifluoromethoxy-phenyl moiety can block sites of oxidative metabolism by Cytochrome P450 enzymes.[1][3]

-

Enhancing Lipophilicity and Permeability: The high lipophilicity of the -OCF₃ group can improve a drug's ability to cross biological membranes, which is crucial for oral absorption and, in the case of neurological targets, for penetrating the blood-brain barrier.[2]

-

Modulating Receptor Binding: The unique steric and electronic nature of the group can alter the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target.[8]

Drug Discovery Workflow Visualization

Caption: Workflow for applying this compound in lead optimization.

Market Analysis and Pricing

This compound is commercially available from several fine chemical suppliers, reflecting its importance as a research and development intermediate. Pricing is quantity-dependent, with significant per-gram cost reductions at larger scales.

| Supplier | Pack Size | Price (USD/GBP) | Part Number |

| Fluorochem | 250 mg | £208.00 | F033004-250MG |

| Manchester Organics | 1 g | £65.00 | M15053 |

| Manchester Organics | 5 g | £235.00 | M15053 |

| Matrix Scientific | 500 mg | $1,200.00 | 287723 |

| Matrix Scientific | 1 g | $1,600.00 | 287723 |

Note: Prices are subject to change and may vary by region. The data for Manchester Organics and Matrix Scientific pertains to similar trifluoromethyl- or trifluoromethoxy-biphenyl derivatives and is provided for comparative purposes.[9] The price from Fluorochem is for the specific compound of interest.[10]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular engineering in the pharmaceutical sciences. Its well-defined properties, accessible synthesis via robust methods like the Suzuki-Miyaura coupling, and the proven benefits of the trifluoromethoxy group make it an indispensable building block. By enhancing metabolic stability, increasing lipophilicity, and modulating target interactions, this compound provides a direct and reliable pathway for researchers to address key challenges in the lead optimization phase of drug discovery, ultimately accelerating the development of safer and more effective medicines.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Autech Industry Co.,Limited. [Link]

-

4,4'-Bis(trifluoromethyl)-1,1'-biphenyl, 200 mg. SCIEDCO Canada. [Link]

-

Synthesis and Structure−Activity Studies of Biphenyl Analogues of the Tuberculosis Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1][3]oxazine (PA-824). ACS Publications. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. [Link]

-

(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

-

Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

Spectroscopic Unveiling of 4-Trifluoromethoxy-biphenyl: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after substituent, imparting increased metabolic stability, lipophilicity, and binding affinity to parent molecules. 4-Trifluoromethoxy-biphenyl stands as a key building block in the synthesis of numerous functional materials and pharmacologically active compounds. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of its spectral data.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound forms the basis for interpreting its spectroscopic signatures. The molecule consists of two phenyl rings linked by a single bond, with a trifluoromethoxy group substituting one of the rings at the para position. This arrangement dictates the electronic environment of each atom and the vibrational modes of the chemical bonds, which are in turn probed by NMR, IR, and MS techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information for a complete structural assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum begins with meticulous sample preparation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for nonpolar to moderately polar compounds.[3] The choice of solvent can influence chemical shifts; therefore, consistency is key for comparative studies.[4][5][6][7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio, particularly for ¹³C NMR. For quantitative measurements, a sufficient relaxation delay (at least 5 times the longest T₁) must be employed.[8][9]

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit signals in the aromatic region, corresponding to the nine protons on the biphenyl core. Due to the lack of readily available experimental data for this compound, the following analysis is based on predictive models and comparison with the structurally similar 4-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl.[10]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 - 7.50 | Multiplet | 4H | Protons on the unsubstituted phenyl ring |

| ~ 7.45 | Doublet | 2H | Protons ortho to the biphenyl linkage on the substituted ring |

| ~ 7.30 | Doublet | 2H | Protons ortho to the -OCF₃ group |

Causality of Chemical Shifts:

-

The protons on the unsubstituted phenyl ring will appear as a complex multiplet due to overlapping signals.

-

The protons on the substituted ring are split into two distinct doublets. The protons ortho to the biphenyl linkage are deshielded by the anisotropic effect of the neighboring phenyl ring.

-

The trifluoromethoxy group is electron-withdrawing, which deshields the adjacent protons, causing their signals to appear downfield.

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted spectrum for this compound will show distinct signals for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Key Features |

| ~ 150 - 145 | C-OCF₃ | |

| ~ 140 - 135 | Quaternary carbons of the biphenyl linkage | |

| ~ 130 - 125 | CH carbons of the biphenyl rings | |

| ~ 125 - 120 | C of -OCF₃ | Quartet due to coupling with ¹⁹F |

Expert Insights:

-

The carbon attached to the trifluoromethoxy group will exhibit a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JCF).

-

The chemical shifts of the aromatic carbons are influenced by the electron-donating and -withdrawing effects of the substituents and the biphenyl linkage.

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The trifluoromethoxy group will give a single, sharp resonance in the ¹⁹F NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ -58 | -OCF₃ |

Rationale for the Chemical Shift:

-

The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment.[11][12][13] The trifluoromethoxy group attached to an aromatic ring typically resonates in the region of -57 to -59 ppm relative to CFCl₃.[14] This distinct chemical shift provides unambiguous evidence for the presence of the -OCF₃ group.

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the functional groups present.

Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the KBr pellet method is a standard and reliable technique for obtaining high-quality transmission IR spectra.[10][15][16][17][18]

Methodology:

-

Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to form a thin, transparent pellet. The transparency of the pellet is crucial for allowing infrared radiation to pass through.[15][16]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

IR Spectrum: Analysis and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the C-O-C and C-F bonds of the trifluoromethoxy group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600, 1500 | Aromatic C=C stretch | Medium-Strong |

| 1280 - 1240 | Aryl-O stretch | Strong |

| 1200 - 1100 | C-F stretch | Very Strong |

| 850 - 800 | para-disubstituted C-H bend | Strong |

Trustworthiness of Interpretation:

-

The presence of strong absorption bands in the 1280-1100 cm⁻¹ region is a hallmark of the trifluoromethoxy group, arising from the C-O and C-F stretching vibrations.

-

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings are observed around 1600 and 1500 cm⁻¹.

-

A strong band in the 850-800 cm⁻¹ region is indicative of the para-disubstitution pattern on one of the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic compounds.[11][14][19]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[11][19]

-

Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrum: Analysis and Interpretation

The mass spectrum of this compound provides its molecular weight and insights into its fragmentation pathways. A mass spectrum of 4-(trifluoromethoxy)-biphenyl is available on the SpectraBase database.[19]

| m/z | Proposed Fragment | Significance |

| 238 | [C₁₃H₉F₃O]⁺• | Molecular Ion (M⁺•) |

| 169 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| 141 | [M - OCF₃]⁺ | Loss of trifluoromethoxy radical |

| 115 | [C₉H₇]⁺ | Biphenyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Fragmentation Pathway:

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Expertise in Fragmentation Analysis:

-

The molecular ion peak at m/z 238 confirms the molecular weight of this compound.

-

The loss of a trifluoromethyl radical (•CF₃) to give a fragment at m/z 169 is a common fragmentation pathway for compounds containing this group.

-

Cleavage of the C-O bond results in the loss of the trifluoromethoxy radical (•OCF₃), leading to the biphenyl cation at m/z 153.

-

Further fragmentation of the biphenyl cation can lead to the formation of the phenyl cation at m/z 77.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the carbon-hydrogen framework and confirms the presence of the unique trifluoromethoxy group. IR spectroscopy identifies the characteristic vibrational modes of the functional groups, while mass spectrometry confirms the molecular weight and reveals key fragmentation pathways. The integrated analysis of these spectroscopic techniques provides a robust and self-validating system for the structural confirmation and quality control of this important chemical building block. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this compound and related fluorinated compounds.

References

-

What Is The Fundamental Principle Of The Kbr Pellet Method In Ir Spectroscopy? Master Optical Transparency - Kintek Press. (2026, January 5). Retrieved from [Link]

-

Understanding Electron Ionization Processes for GC–MS. LCGC International. (2015, April 1). Retrieved from [Link]

-

Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

KBr Pellet Method - Shimadzu. Retrieved from [Link]

-

4-(trifluoromethoxy)-biphenyl - Optional[MS (GC)] - Spectrum - SpectraBase. Retrieved from [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. Retrieved from [Link]

-

Please explain the principles, advantages, and disadvantages of EI - Shimadzu. Retrieved from [Link]

-

How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

-

Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis Online. Retrieved from [Link]

-

KBr pellet method: Significance and symbolism. (2025, July 31). Retrieved from [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. (2024, June 28). Retrieved from [Link]

-

Supporting Information - Wiley-VCH. Retrieved from [Link]

-

13 - Supporting Information. Retrieved from [Link]

-

Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing. Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - OSU Chemistry. Retrieved from [Link]

-

Basic NMR Concepts. Retrieved from [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Retrieved from [Link]

-

4-(trifluoromethoxy)-biphenyl - Optional[MS (GC)] - Spectrum - SpectraBase. Retrieved from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

-

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information. Retrieved from [Link]

-

4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem. Retrieved from [Link]

-

c4ob02436b1.pdf - The Royal Society of Chemistry. Retrieved from [Link]

-

4'-Fluoro-4-(trifluoromethyl)biphenyl | C13H8F4 | CID 11680302 - PubChem. Retrieved from [Link]

-

Copper-Catalyzed Trifluoromethylation of Organic Zinc Reagents with Electrophilic Trifluoromethylating Reagent - The Royal Society of Chemistry. Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

12 - Supporting Information. Retrieved from [Link]

-

4,4'-Bis(trifluoromethyl)-1,1'-biphenyl - Optional[ATR-IR] - Spectrum - SpectraBase. Retrieved from [Link]

-

4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863 - PubChem - NIH. Retrieved from [Link]

-

NMR Spectroscopy - MSU chemistry. Retrieved from [Link]

-

Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes | Organic Letters - ACS Publications. (2026, January 16). Retrieved from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Retrieved from [Link]

-

Representative 19 F NMR spectra for extracts obtained after incubation... - ResearchGate. Retrieved from [Link]

-

IR spectra of the biphenyl | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

4-(Trifluoromethoxy)phenylacetonitrile - the NIST WebBook. Retrieved from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. Retrieved from [Link]

-

19 F NMR as a tool in chemical biology - Beilstein Journals. (2021, January 28). Retrieved from [Link]

-

Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-Portal.org. Retrieved from [Link]

-

Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

Sources

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. 4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. www1.udel.edu [www1.udel.edu]

- 8. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. rsc.org [rsc.org]

- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. dovepress.com [dovepress.com]

- 14. 4'-METHYL-4-TRIFLUOROMETHYL-BIPHENYL(97067-18-0) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. fluorochem.co.uk [fluorochem.co.uk]

solubility of 4-Trifluoromethoxy-biphenyl in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Trifluoromethoxy-biphenyl in Organic Solvents

Introduction

This compound (CAS 71274-84-5) is a fluorinated aromatic compound featuring a biphenyl scaffold, a structure of significant interest in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a powerful lipophilic electron-withdrawing group that can enhance metabolic stability, improve cell membrane permeability, and modulate electronic properties. A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its successful application in synthesis, purification, formulation, and screening workflows. In drug development, solubility directly impacts reaction kinetics, ease of handling, and the ability to formulate a compound for in vitro and in vivo testing.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a detailed, field-proven protocol for determining its solubility, and an expert analysis of its expected solubility behavior based on molecular structure and established chemical principles.

Physicochemical Profile and Expected Solubility Behavior

While extensive experimental solubility data for this compound is not widely published, we can predict its behavior by examining its structural features and the properties of closely related analogs. The molecule's character is dominated by the large, nonpolar biphenyl system and the highly lipophilic trifluoromethoxy group.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-phenyl-4-(trifluoromethoxy)benzene | [1] |

| CAS Number | 71274-84-5 | [1] |

| Molecular Formula | C₁₃H₉F₃O | [1] |

| Molecular Weight | 238.21 g/mol | [2] |

To infer the solubility characteristics, we can analyze the octanol-water partition coefficient (LogP), a key measure of lipophilicity, for structurally similar compounds.

Table 2: Physicochemical Properties of Analogous Biphenyl Compounds

| Compound | Structure | Melting Point (°C) | XLogP3 (Lipophilicity) | Source |

| 4-(Trifluoromethyl)biphenyl | C₁₃H₉F₃ | 70 | 5.1 | [3][4] |

| 4,4'-Bis(trifluoromethyl)biphenyl | C₁₄H₈F₆ | N/A | 5.5 | [5] |

| 4'-Fluoro-4-(trifluoromethyl)biphenyl | C₁₃H₈F₄ | N/A | 4.5 | [6] |

Expert Analysis & Expected Solubility Profile:

The high XLogP3 values (ranging from 4.5 to 5.5) of these closely related analogs strongly indicate that this compound is a highly lipophilic and nonpolar molecule.[4][5][6] This is the primary determinant of its solubility. Based on the fundamental principle of "like dissolves like," we can confidently predict the following solubility trends:

-

High Solubility: Expected in aromatic and nonpolar aprotic solvents such as toluene, diethyl ether, and dichloromethane, which can effectively solvate the biphenyl rings.

-

Moderate Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF). While these solvents have a dipole moment, their carbon backbone provides sufficient nonpolar character to interact favorably with the solute.

-

Low to Poor Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. The ability of these solvents to form strong hydrogen bonds with each other makes it energetically unfavorable to create a solvation cavity for the large, nonpolar solute.

-

Negligible Solubility: Expected in highly polar solvents like water and nonpolar aliphatic solvents like hexane. The latter lacks the specific pi-stacking or dipole interactions that could overcome the crystal lattice energy of the solid compound.

Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[4] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Methodology

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

2-4 mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Protocol:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation. A 5-10 mg excess is typically sufficient for a 1-2 mL solvent volume.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150-200 rpm). The agitation ensures continuous mixing without creating a vortex. Allow the system to equilibrate for a sufficient duration; 24 to 48 hours is standard for crystalline compounds to reach thermodynamic equilibrium.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour for the excess solid to sediment.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates. The first few drops should be discarded to saturate the filter membrane and prevent analyte adsorption.

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in the solvent being tested.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Analyze the calibration standards using a validated HPLC or UV-Vis method to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

-

Analyze the filtered sample (diluting if necessary to fall within the linear range of the calibration curve).

-

-

Calculation: Determine the concentration of the saturated solution from the calibration curve, accounting for any dilutions made. The resulting value is the solubility of the compound in that solvent at the specified temperature.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

Ingestion: Rinse mouth with water and consult a physician.[8]

-

Conclusion

This compound is a highly lipophilic molecule with predicted poor solubility in polar solvents and favorable solubility in nonpolar and moderately polar organic solvents. This guide provides the necessary theoretical framework and a robust, step-by-step experimental protocol for researchers to accurately determine its solubility profile. The application of the standardized shake-flask method, coupled with validated analytical quantification, will yield reliable data essential for advancing research, development, and formulation activities involving this compound.

References

-

PubChem. (n.d.). 4'-Fluoro-4-(trifluoromethyl)biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Bis[trifluoromethyl]biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Trifluoromethylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 71274-84-5|4-(Trifluoromethoxy)-1,1'-biphenyl| Ambeed [ambeed.com]

- 3. 398-36-7 CAS MSDS (4-(TRIFLUOROMETHYL)-BIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Page loading... [guidechem.com]

physical and chemical characteristics of 4-Trifluoromethoxy-biphenyl

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Trifluoromethoxy-biphenyl

Introduction

This compound is a fluorinated aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of biphenyl, a structural motif prevalent in many functional molecules, its unique properties are largely dictated by the presence of the trifluoromethoxy (-OCF₃) group. This substituent imparts a distinct combination of electronic and physical characteristics that are highly sought after in the design of novel therapeutic agents and advanced materials.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind the compound's behavior, grounded in established chemical principles. We will explore its physical and chemical properties, spectroscopic signature, synthesis, and the critical role the trifluoromethoxy group plays in modulating its reactivity and utility.

Section 1: Core Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure: a rigid biphenyl core modified by a highly electronegative and lipophilic -OCF₃ group. While specific experimental data for some properties of this exact compound are not widely published, we can infer its characteristics based on well-understood structure-property relationships and data from closely related analogues.

| Property | Value | Source(s) |

| IUPAC Name | 1-phenyl-4-(trifluoromethoxy)benzene | [1] |

| CAS Number | 71274-84-5 | [1] |

| Molecular Formula | C₁₃H₉F₃O | [1] |

| Molecular Weight | 238.21 g/mol | |

| Physical State | Expected to be a solid at room temperature. | |

| Melting Point | Not specified; however, the related 4-trifluoromethylbiphenyl melts at 64-65 °C. The -OCF₃ group may slightly alter this. | |

| Boiling Point | Not specified. | |

| Solubility | Expected to be insoluble in water but soluble in common organic solvents like toluene, chloroform, and ethyl acetate. |

The trifluoromethoxy group significantly increases the lipophilicity of the molecule. This is a critical attribute in drug design, as it can enhance a compound's ability to cross biological membranes, thereby improving bioavailability.[2][3]

Section 2: Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The following is a predictive analysis based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.20-7.70 ppm). The protons on the unsubstituted phenyl ring will appear as a multiplet integrating to 5 hydrogens. The protons on the trifluoromethoxy-substituted ring will appear as two distinct doublets (or more complex multiplets due to H-F coupling), each integrating to 2 hydrogens, consistent with a 1,4-disubstitution pattern. The electron-withdrawing nature of the -OCF₃ group will likely shift the signals of the adjacent protons downfield compared to unsubstituted benzene.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key structural information. We expect to see:

-

Aromatic Carbons: A set of signals between ~120 and 150 ppm for the 12 aromatic carbons.

-

Trifluoromethoxy Carbon: A characteristic quartet around 120-125 ppm due to coupling with the three fluorine atoms (¹JCF), which is a definitive indicator of the -CF₃ group.

-

C-O Carbon: The carbon directly attached to the trifluoromethoxy group will also show coupling to fluorine (²JCF) and will be shifted downfield due to the oxygen attachment.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present:

-

C-F Stretching: Strong, intense absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethoxy group.

-

C-O Stretching: An absorption band around 1200-1250 cm⁻¹ corresponding to the aryl-O stretch.

-

Aromatic C=C Stretching: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 238.21. Common fragmentation patterns would involve the loss of the -OCF₃ group or cleavage of the biphenyl linkage.

Section 3: Synthesis via Palladium-Catalyzed Cross-Coupling

Causality Behind Method Selection: The construction of the C-C bond linking the two aryl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents and byproducts.[4]

Reaction Scheme: A logical and common route for the synthesis involves the coupling of a commercially available aryl halide with an arylboronic acid.

Caption: Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[4]

Materials:

-

4-(Trifluoromethoxy)phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Bromobenzene (1.0 mmol, 1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (10 mL)

-

Water (2 mL)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-(trifluoromethoxy)phenylboronic acid, bromobenzene, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Under the inert atmosphere, add toluene and water to the flask.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Caption: Experimental workflow for the synthesis and purification.

Section 4: Chemical Reactivity and Application in Drug Design

The Electronic Influence of the Trifluoromethoxy Group

The chemical behavior of this compound is dominated by the electronic properties of the -OCF₃ group. Unlike the strongly activating methoxy (-OCH₃) group, the trifluoromethoxy group is deactivating towards electrophilic aromatic substitution.[5] This is due to the powerful interplay of two opposing electronic effects:

-

Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen and, subsequently, from the aromatic ring through the sigma bond. This effect is potent and is the primary reason for the deactivation of the ring, making it less nucleophilic.[5]

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, primarily at the ortho and para positions. However, the strong inductive pull of the fluorine atoms significantly diminishes the oxygen's ability to donate its lone pairs, making this resonance effect much weaker than that of a methoxy group.[5]

The net result is that the powerful -I effect outweighs the weakened +M effect, leading to an overall deactivation of the ring. Despite this, the resonance that does occur still directs incoming electrophiles to the ortho and para positions.

Caption: Interplay of electronic effects in the -OCF₃ group.

Significance in Medicinal Chemistry

The properties conferred by the -OCF₃ group are highly valuable in drug design:

-

Metabolic Stability: The C-F bonds are exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. Replacing a metabolically labile group (like a methoxy group) with a trifluoromethoxy group can prevent unwanted metabolism, increasing the drug's half-life and bioavailability.[3][6]

-

Increased Lipophilicity: The -OCF₃ group is highly lipophilic (fat-loving). This property can improve a drug's ability to pass through cell membranes and cross the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[2][3]

-